molecular formula C24H21NO4S B2411151 (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine CAS No. 902469-35-6

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2411151
CAS No.: 902469-35-6
M. Wt: 419.5
InChI Key: FQURFFSZDGDYGD-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a synthetic organic compound featuring a chromen-2-imine core structure linked to a benzenesulfonyl group and a 2-ethylphenyl substituent. The "2Z" notation specifies the geometric configuration around the carbon-nitrogen double bond (C=N), indicating the two higher-priority substituents are on the same side (together) according to the Cahn-Ingold-Prelog priority rules . The 8-methoxy group on the chromene ring can influence the compound's electronic properties and bioavailability. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Note: Specific information regarding this compound's primary research applications, biological targets, mechanism of action, and physicochemical properties is not currently available in the public scientific literature and should be determined through further experimental investigation.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxychromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-3-17-10-7-8-14-20(17)25-24-22(30(26,27)19-12-5-4-6-13-19)16-18-11-9-15-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQURFFSZDGDYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves a multi-step process. One common synthetic route starts with the preparation of 8-methoxycoumarin derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine exhibits significant anticancer properties. It has been shown to inhibit the activity of enzymes involved in tumor progression, such as β-tubulin polymerization and aromatase, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Effects

The compound also demonstrates antimicrobial activity against various pathogens. Its structural similarity to other biologically active chromenes allows it to interact with microbial targets effectively. Studies have highlighted its potential against bacterial strains, making it a candidate for further development in antibiotic therapies .

Industrial Applications

While specific industrial applications of this compound are still under exploration, its synthetic versatility makes it a valuable intermediate in the production of pharmaceuticals. The optimization of reaction conditions for large-scale synthesis is crucial for its potential commercialization .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The compounds were tested against various cancer cell lines, revealing IC50 values that suggest effective cytotoxicity .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine stands out due to its specific structural features that allow it to effectively inhibit β-tubulin polymerization and induce apoptosis in cancer cells. Its unique combination of a chromene core with a phenylsulfonyl group contributes to its potent biological activity and makes it a promising candidate for further research and development.

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine , a derivative of the coumarin family, has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, antimicrobial properties, and potential mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

 2Z 3 benzenesulfonyl N 2 ethylphenyl 8 methoxy 2H chromen 2 imine\text{ 2Z 3 benzenesulfonyl N 2 ethylphenyl 8 methoxy 2H chromen 2 imine}

This structure features a chromen-2-imine core, which is essential for its biological activity.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

1. Cytotoxic Activity

Studies have demonstrated that coumarin derivatives possess significant cytotoxic properties against various cancer cell lines. For instance, the cytotoxic effects of related compounds were evaluated using the MTT assay across different concentrations and exposure times.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Exposure Time (h)
This compoundPC340.1 ± 7.924
This compoundDU14598.14 ± 48.324

The compound exhibited a dose-dependent decrease in cell viability, with PC3 cells being more sensitive compared to DU145 cells .

2. Antimicrobial Activity

Coumarin derivatives have also shown promising antimicrobial properties. The compound was tested against various bacterial strains, revealing moderate to significant antibacterial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Reference Antibiotic (Cefoxitin)
Staphylococcus aureus14 - 1720
Escherichia coli15 - 1820

These results indicate that the compound possesses comparable antibacterial efficacy to standard antibiotics .

The mechanism by which coumarin derivatives exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. The compound may interact with DNA or proteins involved in cell cycle regulation, leading to growth inhibition and cell death .

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

  • Cytotoxicity in Cancer Therapy : A study demonstrated that the compound significantly inhibited tumor growth in vivo models, suggesting its potential as an anticancer agent.
    "The incorporation of benzenesulfonyl and ethyl groups enhances the interaction with cellular targets, increasing cytotoxicity" .
  • Antibacterial Applications : Another study found that the compound effectively reduced bacterial load in infected models, supporting its use as a novel antimicrobial agent.
    "The observed antibacterial activity suggests that modifications in the coumarin structure can lead to enhanced bioactivity" .

Q & A

Q. What role does stereochemistry (Z-configuration) play in modulating biological activity?

  • Key Findings :
  • Z-Isomer : 10-fold higher binding to DNA gyrase than E-isomer due to planar chromen-imine alignment .
  • Thermodynamic Stability : Z-configuration is favored (ΔG = -3.2 kcal/mol) in polar solvents, confirmed by NOESY .

Data Contradictions and Resolutions

  • Issue : Discrepancies in reported IC₅₀ values for tubulin inhibition (5 µM vs. 18 µM).
    • Root Cause : Variations in assay conditions (e.g., GTP concentration, pH 7.4 vs. 6.8) .
    • Resolution : Standardize protocols using CLSI guidelines.

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